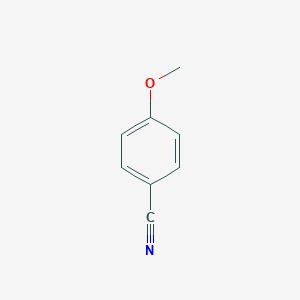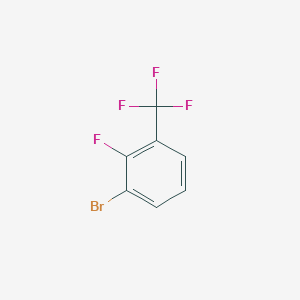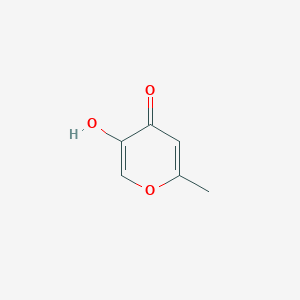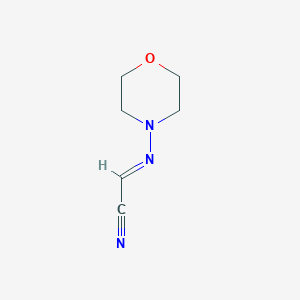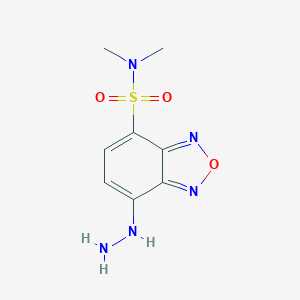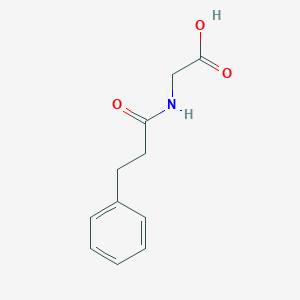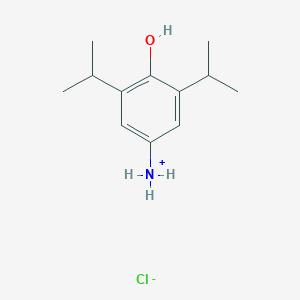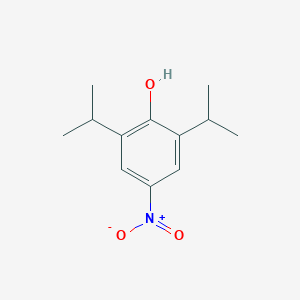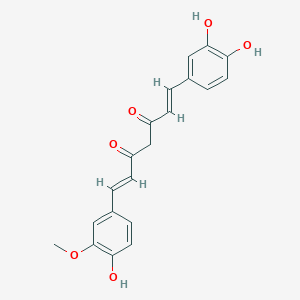
2-Butyl-2-ethylpentane-1,5-diamine
Descripción general
Descripción
2-Butyl-2-ethylpentane-1,5-diamine, also known as BEPD, is a chemical compound that has been recently gaining attention in the scientific community due to its potential applications in various fields. This diamine is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal complex chemistry and as a potential therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-2-ethylpentane-1,5-diamine has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and has been shown to protect against oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Butyl-2-ethylpentane-1,5-diamine in lab experiments is its versatility. It can be synthesized using various methods and can be modified to suit different applications. However, one of the limitations of using 2-Butyl-2-ethylpentane-1,5-diamine is its complex synthesis process, which requires careful control of reaction conditions.
Direcciones Futuras
There are several future directions for research involving 2-Butyl-2-ethylpentane-1,5-diamine, including its use in the development of new drugs and therapies, its potential applications in metal complex chemistry, and its use as a building block in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine and its potential applications in various fields.
Conclusion:
In conclusion, 2-Butyl-2-ethylpentane-1,5-diamine is a versatile compound that has several potential applications in scientific research. Its complex synthesis process and potential applications in medicine, metal complex chemistry, and material science make it an exciting area of research for scientists and researchers. Further research is needed to fully understand the potential of 2-Butyl-2-ethylpentane-1,5-diamine and its applications in various fields.
Aplicaciones Científicas De Investigación
2-Butyl-2-ethylpentane-1,5-diamine has several potential applications in scientific research, including its use as a ligand in metal complex chemistry and as a building block in the synthesis of novel materials. It has also been found to have potential applications in the field of medicine, particularly in the development of new drugs and therapies.
Propiedades
Número CAS |
137605-95-9 |
|---|---|
Nombre del producto |
2-Butyl-2-ethylpentane-1,5-diamine |
Fórmula molecular |
C11H26N2 |
Peso molecular |
186.34 g/mol |
Nombre IUPAC |
2-butyl-2-ethylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |
Clave InChI |
NDXNCTAJOQSKIO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCN)CN |
SMILES canónico |
CCCCC(CC)(CCCN)CN |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

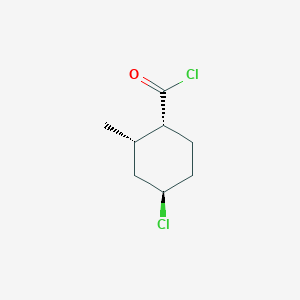
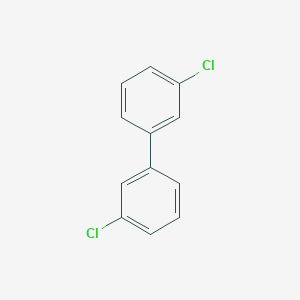
![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
![3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134852.png)
